

# Application Notes and Protocols for C12-113 Based LNP in Gene Therapy

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Compound of Interest					
Compound Name:	C12-113				
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of **C12-113** based Lipid Nanoparticles (LNPs) in gene therapy applications. The information is intended to guide researchers in the formulation, characterization, and application of these LNPs for the delivery of genetic payloads such as mRNA and siRNA.

## Introduction to C12-113 Lipidoid

C12-113 is a biodegradable, ionizable lipidoid that has demonstrated significant potential for the formulation of LNPs for nucleic acid delivery.[1] Its unique chemical structure allows for efficient encapsulation of negatively charged genetic material and facilitates endosomal escape, a critical step for successful intracellular delivery and subsequent therapeutic effect.

C12-113 based LNPs have been utilized for the delivery of both siRNA and mRNA in preclinical studies, showcasing their versatility for various gene therapy approaches.[1]

### **Data Presentation**

Table 1: Physicochemical Characteristics of C12-200 Based LNPs (as a reference for C12-113)



Formulation Molar Ratio (Lipidoid:Help er:Cholesterol: PEG-Lipid)	Hydrodynamic Diameter (nm)	Polydispersity Index (PDI)	Encapsulation Efficiency (%)	Reference
35:16:46.5:2.5 (C12- 200:DOPE:Chole sterol:C14- PEG2000)	~100 - 150	< 0.2	> 90	[2][3]
50:10:38.5:1.5 (C12- 200:DSPC:Chole sterol:DMG- PEG2000)	~80 - 120	< 0.15	> 95	[3]

Note: Data for the closely related C12-200 lipidoid is presented as a representative example due to the limited availability of specific quantitative data for **C12-113** in the public domain. These values can serve as a benchmark for the formulation and characterization of **C12-113** based LNPs.

## Table 2: In Vivo Efficacy of C12-200 Based LNPs (as a reference for C12-113)



Genetic Payload	Animal Model	Route of Administrat ion	Target Organ(s)	Observed Effect	Reference
Luciferase mRNA	C57BL/6 Mice	Intravenous	Liver	High luciferase expression	[4]
Factor VII siRNA	C57BL/6 Mice	Intravenous	Liver	Significant silencing of Factor VII	
Cre mRNA	Ai14 Mice	Intravenous	Bone Marrow HSPCs	TdTomato expression in LSK cells	[5]

Note: This data for the C12-200 lipidoid highlights the potential in vivo applications of similar lipidoid-based LNPs like **C12-113**.

### **Experimental Protocols**

# Protocol 1: Formulation of C12-113 Based LNPs by Microfluidic Mixing

This protocol describes the formulation of **C12-113** LNPs encapsulating mRNA using a microfluidic mixing device.

#### Materials:

- C12-113 lipidoid
- 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
- Cholesterol
- 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000) or C14-PEG2000



- mRNA encoding the gene of interest
- Ethanol, anhydrous
- Citrate buffer (pH 3.0)
- Phosphate-buffered saline (PBS), pH 7.4
- Microfluidic mixing device (e.g., NanoAssemblr®)
- Dialysis cassettes (10 kDa MWCO)

#### Procedure:

- Prepare Lipid Stock Solution:
  - Dissolve C12-113, helper lipid (DOPE or DSPC), cholesterol, and PEG-lipid in anhydrous ethanol at a desired molar ratio (e.g., a starting point of 35:16:46.5:2.5).
  - The total lipid concentration in the ethanol phase should be between 10-25 mg/mL.
- Prepare mRNA Solution:
  - Dissolve the mRNA in citrate buffer (pH 3.0) to a final concentration of 0.1-0.5 mg/mL.
- Microfluidic Mixing:
  - Set the flow rate ratio of the aqueous to organic phase on the microfluidic device (typically 3:1).
  - Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into another.
  - Initiate the mixing process according to the manufacturer's instructions. The rapid mixing of the two phases will induce the self-assembly of LNPs.
- Dialysis and Concentration:



- Immediately after formulation, dialyze the LNP solution against PBS (pH 7.4) for at least
   18 hours at 4°C to remove ethanol and raise the pH.
- Change the PBS buffer at least twice during dialysis.
- Concentrate the LNPs using a centrifugal filter device if necessary.
- Sterilization and Storage:
  - Sterilize the final LNP formulation by passing it through a 0.22 μm syringe filter.
  - Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

## Protocol 2: In Vitro Transfection of Cells with C12-113 LNPs

This protocol outlines the procedure for transfecting mammalian cells in culture with **C12-113** LNPs carrying mRNA.

#### Materials:

- Mammalian cell line of interest (e.g., HEK293, HeLa, HepG2)
- Complete cell culture medium
- C12-113 LNP-mRNA formulation
- 96-well or 24-well cell culture plates
- Assay reagents for measuring protein expression (e.g., luciferase assay kit, flow cytometer for fluorescent proteins)

#### Procedure:

- Cell Seeding:
  - The day before transfection, seed the cells in a multi-well plate at a density that will result in 50-70% confluency at the time of transfection.



#### LNP Treatment:

- Thaw the C12-113 LNP-mRNA formulation on ice.
- Dilute the LNPs in complete cell culture medium to the desired final concentration of mRNA (e.g., 10-100 ng/well for a 96-well plate).
- Gently mix the diluted LNPs.
- Remove the old medium from the cells and add the LNP-containing medium.
- Incubation:
  - Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.
- Analysis of Gene Expression:
  - After the incubation period, analyze the expression of the delivered gene using an appropriate method (e.g., measure luciferase activity, quantify fluorescent protein expression by flow cytometry or fluorescence microscopy).

## Protocol 3: In Vivo Administration of C12-113 LNPs in Mice

This protocol provides a general guideline for the systemic administration of **C12-113** LNPs to mice for in vivo gene delivery studies.

#### Materials:

- C57BL/6 mice (or other appropriate strain)
- C12-113 LNP-mRNA formulation in sterile PBS
- Insulin syringes (or other appropriate syringes for intravenous injection)
- Animal restrainer
- In vivo imaging system (for luciferase or fluorescent reporter genes)



#### Procedure:

- Preparation of LNP Dose:
  - Thaw the sterile C12-113 LNP-mRNA formulation on ice.
  - Dilute the LNPs with sterile PBS to the desired final dose (e.g., 0.1 1.0 mg/kg of mRNA).
     The final injection volume should be around 100-200 μL.
- Intravenous Administration:
  - Warm the mice under a heat lamp for a few minutes to dilate the tail veins.
  - Place the mouse in a restrainer.
  - Administer the LNP solution via tail vein injection.
- Monitoring and Analysis:
  - Monitor the mice for any adverse effects.
  - At a predetermined time point (e.g., 6, 24, or 48 hours post-injection), assess gene expression in target organs.
  - For reporter genes like luciferase, administer the substrate (e.g., D-luciferin) and perform in vivo imaging.
  - For therapeutic genes, harvest tissues of interest for analysis of protein expression (e.g., by ELISA or Western blot) or phenotypic changes.

## **Mandatory Visualizations**

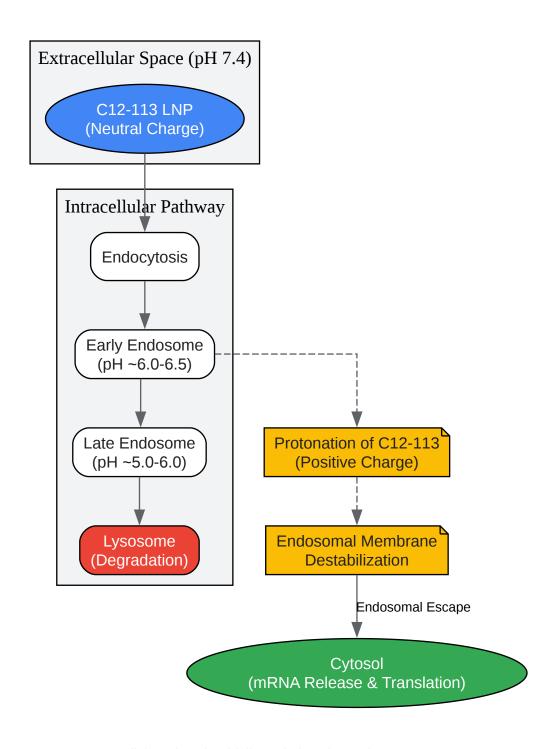




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Caption: Workflow for the formulation of C12-113 based LNPs.





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Caption: Mechanism of C12-113 LNP endosomal escape.

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